Ethyl 8-iodooct-2-ynoate

Description

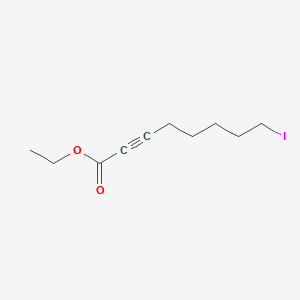

Ethyl 8-iodooct-2-ynoate is an organoiodine compound featuring an alkyne (C≡C) and an ester functional group. Its structure includes an iodine atom at the 8th carbon of an octynoate backbone, which confers unique reactivity for applications in organic synthesis, such as cross-coupling reactions or cycloadditions.

Properties

CAS No. |

197090-72-5 |

|---|---|

Molecular Formula |

C10H15IO2 |

Molecular Weight |

294.13 g/mol |

IUPAC Name |

ethyl 8-iodooct-2-ynoate |

InChI |

InChI=1S/C10H15IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-5,7,9H2,1H3 |

InChI Key |

FPZQMKDJRGEJOF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-iodooct-2-ynoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, specifically an iodide in this case. The reaction typically occurs under basic conditions using a strong base like sodium ethoxide in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-iodooct-2-ynoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The triple bond in the octynoate moiety can be reduced to a double or single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium iodide (NaI) in acetone is commonly used for substitution reactions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Substitution: Formation of various substituted octynoates depending on the nucleophile used.

Reduction: Formation of ethyl 8-iodooctanoate or ethyl 8-iodooct-2-ene.

Oxidation: Formation of 8-iodooctanoic acid or other oxidized products.

Scientific Research Applications

Ethyl 8-iodooct-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-iodooct-2-ynoate involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom makes the compound susceptible to nucleophilic substitution, while the triple bond allows for various addition reactions. These reactive sites enable the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 8-iodooct-2-ynoate to three analogs based on substituents, reactivity, and applications inferred from the evidence:

Ethyl 8-cyano-2-oxooctanoate (CAS: 890097-93-5)

- Molecular Formula: C₁₁H₁₇NO₃ (vs. C₁₀H₁₅IO₂ for this compound) .

- Key Differences: Substituents: Replaces iodine with a cyano (-CN) group and the alkyne with a ketone (C=O). Reactivity: The cyano group enables nucleophilic additions, while the ketone participates in condensation reactions. By contrast, the iodine and alkyne in this compound favor halogen-exchange or Sonogashira coupling . Applications: Used in bioactive extracts (e.g., antifungal agents in spices) due to polar functional groups, whereas iodinated analogs are more suited for catalytic or radiopharmaceutical synthesis .

O-Ethyl S-2-(diethylmethylammonium)ethyl ethyl phosphonothiolate iodide

- Molecular Formula: Not explicitly stated but includes iodide and phosphonothiolate groups ().

- Key Differences: Structure: Contains a quaternary ammonium and phosphonothiolate group, unlike the alkyne-ester backbone of this compound. Reactivity: The iodide here acts as a counterion rather than a covalent substituent, limiting its utility in cross-coupling compared to the iodine in the target compound .

Iodide-Containing Bioactive Compounds

- Examples : Compounds in turmeric and ginger extracts (e.g., curcumin derivatives) often include halogenated or ethyl-acetate-soluble structures .

- Key Differences: Natural iodinated compounds are rare; most bioactive halogens are chlorinated or brominated. This compound’s synthetic origin provides distinct advantages in stability and tunability for industrial applications .

Data Table: Structural and Functional Comparison

Note: this compound’s properties are inferred due to lack of direct evidence.

Research Findings and Limitations

- Synthetic Utility: The iodine atom in this compound likely enhances its role in metal-catalyzed reactions, as seen in related iodinated esters .

- Biomedical Potential: Unlike phosphonothiolate iodides (used in enzyme inhibition), alkyne-iodo esters may serve as precursors for radiopharmaceuticals or fluorescent probes .

- Evidence Gaps: No direct studies on this compound were found in the provided materials; comparisons rely on structural analogs.

Q & A

Q. What are the key considerations for synthesizing Ethyl 8-iodooct-2-ynoate with high purity and yield?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or alkyne iodination. Critical parameters include:

- Catalyst selection (e.g., Pd/Cu for Sonogashira) and stoichiometric ratios to minimize side reactions.

- Solvent choice (e.g., THF or DMF) to stabilize intermediates and enhance reactivity.

- Temperature control (e.g., 60–80°C for iodination) to balance reaction rate and decomposition risks.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the product. Validate purity via HPLC (≥95%) and NMR .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a multi-spectral approach:

- ¹H/¹³C NMR : Identify alkynyl protons (δ 1.8–2.2 ppm) and ester carbonyl (δ 165–175 ppm). The iodine atom induces distinct deshielding in adjacent carbons.

- IR Spectroscopy : Confirm alkyne stretch (~2100 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 296.9874).

Cross-reference with literature data to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights underpin the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent acts as a leaving group, enabling Suzuki or Heck couplings. Key steps:

- Oxidative Addition : Pd(0) inserts into the C–I bond, forming a Pd(II) intermediate.

- Transmetallation : Transfer of aryl/vinyl groups from boronic acids.

- Reductive Elimination : Regeneration of Pd(0) and C–C bond formation.

Computational studies (DFT) can model transition states and predict regioselectivity. Compare experimental yields (e.g., 70–85%) with theoretical activation energies .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound-based reactions?

- Methodological Answer : Discrepancies often arise from:

- Uncontrolled Variables : Moisture levels, trace metals in solvents, or catalyst preactivation.

- Statistical Validation : Use ANOVA to assess batch-to-batch variability. For example, if yields range from 60–90%, determine if differences are significant (p < 0.05) .

- Cross-Validation : Replicate protocols from conflicting studies under controlled conditions. Report deviations (e.g., inert atmosphere vs. ambient) and their impacts .

Q. What strategies optimize the use of this compound in multi-step syntheses while minimizing β-elimination?

- Methodological Answer : Mitigate elimination via:

- Steric Hindrance : Introduce bulky groups at the β-position.

- Low-Temperature Conditions : Perform reactions below –20°C to slow elimination kinetics.

- Additives : Use silver salts (Ag₂O) to sequester iodide ions, shifting equilibrium toward desired products.

Monitor reaction progress via TLC and quench intermediates if instability is observed .

Data Analysis and Presentation

Q. How should researchers integrate primary experimental data with secondary literature for this compound studies?

- Methodological Answer :

- Comparative Tables : Align observed NMR shifts or reaction yields with published values. Highlight outliers and propose explanations (e.g., solvent polarity effects).

- Meta-Analysis : Use tools like RevMan to aggregate data from 10+ studies, assessing trends in catalytic efficiency or byproduct formation.

- Appendix vs. Main Text : Place raw spectral data (e.g., 50+ HPLC traces) in appendices. Include only processed, statistically significant data (e.g., averaged yields) in the main text .

Ethical and Reproducibility Considerations

Q. What ethical practices are critical when publishing data on this compound?

- Methodological Answer :

- Full Disclosure : Report failed experiments (e.g., uncontrolled eliminations) to avoid publication bias.

- Data Accessibility : Deposit spectral files in repositories like Zenodo for peer validation.

- Safety Protocols : Document handling precautions for iodine (e.g., glovebox use, waste disposal) to ensure replicability without risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.